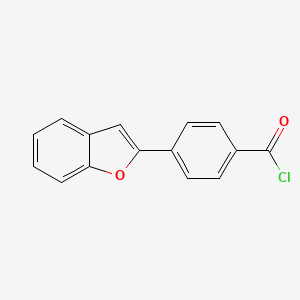
1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a pyran ring. The compound is notable for its unique structure, which combines the properties of both pyrrolidine and pyran, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable pyran derivative. One common method involves the use of 3,4-dihydro-2H-pyran as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound .
化学反应分析
Types of Reactions: 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学研究应用
1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
3,4-Dihydro-2H-pyran: Shares the pyran ring structure but lacks the pyrrolidine component.
Pyrrolidine: Contains the pyrrolidine ring but does not have the pyran structure.
Tetrahydropyran: Another related compound with a similar ring structure.
Uniqueness: 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine is unique due to its combined pyrrolidine and pyran rings, which confer distinct chemical and biological properties.
属性
CAS 编号 |
40302-17-8 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC 名称 |
1-(6,6-dimethyl-2,5-dihydropyran-4-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO/c1-11(2)9-10(5-8-13-11)12-6-3-4-7-12/h5H,3-4,6-9H2,1-2H3 |
InChI 键 |
AJELOPCXSUMDNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=CCO1)N2CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)


![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)


